Cas no 2138824-01-6 (2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene)

2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene Chemical and Physical Properties
Names and Identifiers
-
- 2138824-01-6
- 2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene
- EN300-802693
- 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene
-
- Inchi: 1S/C7H4BrF3S/c8-4-3-5-1-2-6(12-5)7(9,10)11/h1-4H/b4-3+
- InChI Key: IGKYZETWGIVVQU-ONEGZZNKSA-N
- SMILES: Br/C=C/C1=CC=C(C(F)(F)F)S1
Computed Properties
- Exact Mass: 255.91692g/mol
- Monoisotopic Mass: 255.91692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 28.2Ų
2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802693-1.0g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
Enamine | EN300-802693-5.0g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
Enamine | EN300-802693-0.5g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
Enamine | EN300-802693-0.1g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
Enamine | EN300-802693-10.0g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 10.0g |
$4852.0 | 2024-05-21 | |
Enamine | EN300-802693-2.5g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
Enamine | EN300-802693-0.05g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
Enamine | EN300-802693-0.25g |
2-(2-bromoethenyl)-5-(trifluoromethyl)thiophene |
2138824-01-6 | 95% | 0.25g |
$1038.0 | 2024-05-21 |
2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene Related Literature
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
Additional information on 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene
Professional Introduction to Compound with CAS No. 2138824-01-6 and Product Name: 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene
The compound with the CAS number 2138824-01-6 and the product name 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and material science. The molecular structure of 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene incorporates both bromo and trifluoromethyl substituents, which are strategically positioned on a thiophene backbone. These functional groups not only enhance the compound's reactivity but also contribute to its stability, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse biological activities. Thiophene derivatives, in particular, have been extensively studied for their role in developing novel therapeutic agents. The presence of a bromoethenyl group in 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene suggests that this compound may exhibit properties similar to those of other thiophene-based molecules, such as anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl group further modulates the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.
One of the most compelling aspects of 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene is its versatility in synthetic chemistry. The bromoethenyl moiety serves as an excellent electrophile, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high efficacy in drug design. Additionally, the trifluoromethyl group can be incorporated into more elaborate structures through nucleophilic substitution or metal-catalyzed reactions, providing chemists with a broad toolkit for molecular diversification.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The incorporation of a trifluoromethyl group into 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene aligns with this trend, suggesting that this compound may offer advantages over non-fluorinated analogs. For instance, fluorine atoms can enhance metabolic resistance by reducing susceptibility to enzymatic degradation. This property is particularly valuable in developing long-acting drugs that require fewer dosing regimens.
The potential applications of 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene extend beyond pharmaceuticals into other areas such as organic electronics and agrochemicals. Thiophene derivatives are known for their excellent optoelectronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and sensors. The bromoethenyl group provides a handle for further modifications that could tailor the electronic characteristics of the molecule for specific applications. Similarly, the trifluoromethyl group can influence the material's thermal stability and chemical resistance, which are critical factors in industrial applications.
In conclusion, 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene represents a versatile and promising compound with significant potential in both pharmaceutical and material science domains. Its unique structural features, including the bromoethenyl and trifluoromethyl substituents, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like 2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene are likely to play a crucial role in shaping the future of drug discovery and advanced materials.
2138824-01-6 (2-(2-Bromoethenyl)-5-(trifluoromethyl)thiophene) Related Products
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)


